molecular formula C7H5F3 B2683572 2,3,6-Trifluorotoluene (Methyl D3) CAS No. 1208075-33-5

2,3,6-Trifluorotoluene (Methyl D3)

Cat. No.: B2683572
CAS No.: 1208075-33-5
M. Wt: 149.131
InChI Key: VLXRWIKZIXEYRM-FIBGUPNXSA-N
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Description

2,3,6-Trifluorotoluene (C₆H₃F₃CH₃) is a fluorinated aromatic compound characterized by three fluorine atoms substituted at the 2, 3, and 6 positions of the toluene benzene ring. This substitution pattern distinguishes it from other fluorinated toluenes, such as α,α,α-trifluorotoluene (TFT, C₆H₅CF₃), where fluorine atoms replace all three methyl hydrogens. Fluorinated toluenes are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their stability, electronegativity, and resistance to metabolic degradation .

Properties

IUPAC Name

1,2,4-trifluoro-3-(trideuteriomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXRWIKZIXEYRM-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC(=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Solvent in Organic Synthesis

Overview:
2,3,6-Trifluorotoluene is recognized as a low-toxicity alternative to traditional solvents like dichloromethane. It is particularly useful in reactions requiring higher boiling solvents due to its boiling point of approximately 103 °C.

Applications:

  • Lewis Acid-Catalyzed Reactions: It serves as a solvent in mild Lewis-acid catalyzed reactions such as Friedel-Crafts acylation and alkylation. The solvent's dielectric constant (9.18) is comparable to that of dichloromethane (9.04), making it effective in similar chemical environments .
  • Synthetic Intermediate: 2,3,6-Trifluorotoluene is utilized as a precursor for synthesizing various compounds, including herbicides and pharmaceuticals. For example, it is a key intermediate in the production of fluometuron, an herbicide derived from its derivative 3-aminobenzotrifluoride .

Pharmaceutical Applications

Overview:
The compound plays a crucial role in the pharmaceutical industry due to its utility in synthesizing biologically active compounds.

Case Studies:

  • Flumetramide Production: This skeletal muscle relaxant is synthesized from 2,3,6-trifluorotoluene through multiple steps involving nitration and reduction processes .
  • Anesthetic Compounds: Research indicates that derivatives of trifluorotoluene exhibit potential as oral anesthetics with minimal side effects. For instance, studies on compounds related to trifluorotoluene show promising results in reducing the minimum alveolar concentration of isoflurane without significant cardiovascular effects .

Environmental Applications

Overview:
Recent studies have explored the use of 2,3,6-trifluorotoluene in environmental chemistry.

Applications:

  • Charge Transfer Studies: It has been identified as an effective solvent for studying ion transfer across liquid-liquid interfaces. This application is vital for understanding electrochemical processes in environmental systems .
  • Contaminants of Emerging Concern: The European Chemical Agency recognizes trifluorotoluene's presence in consumer products such as coatings and inks, prompting investigations into its environmental impact and behavior .

Toxicological Studies

Overview:
Understanding the toxicological profile of 2,3,6-trifluorotoluene is essential for its safe application across industries.

Findings:

  • Toxicokinetics: Studies reveal that this compound exhibits a biological half-life of approximately 20 hours when administered orally or intravenously. Its absorption rates vary significantly depending on the vehicle used (e.g., corn oil vs. α-cyclodextrin) .
  • Effects on Organ Systems: High doses have been associated with liver hypertrophy and nephropathy in animal models, indicating the need for careful dosage management during applications .

Mechanism of Action

The mechanism by which 2,3,6-Trifluorotoluene (Methyl D3) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, thereby influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Structural and Substitution Differences

  • α,α,α-Trifluorotoluene (TFT) :

    • Structure: Fluorines replace all three hydrogens on the toluene methyl group (C₆H₅CF₃).
    • Key Differences: Unlike 2,3,6-Trifluorotoluene, TFT retains an unsubstituted benzene ring, leading to distinct electronic and steric properties. The electronegative fluorine atoms on the methyl group in TFT lower symmetry and alter vibrational modes (e.g., C–F stretching at ~1,100 cm⁻¹) compared to ring-fluorinated analogs .
  • Chlorinated Toluene Derivatives :

    • Example: 4-Chloro-α,α,α-trifluorotoluene (CTT, C₇H₄ClF₃) and nitro-substituted derivatives (e.g., NCTT, DNCTT).
    • Key Differences: Chlorine and nitro groups introduce additional electronegativity and steric bulk. The 2,3,6-fluorination pattern in Methyl D3 may hinder metabolic pathways compared to para-substituted chlorinated derivatives, as seen in CB77 (a polychlorinated biphenyl with 2,3,6-trichlorophenyl rings), which resists biotransformation to methyl sulfones .

Physical and Chemical Properties

Property 2,3,6-Trifluorotoluene (Inferred) α,α,α-Trifluorotoluene (TFT) 4-Chloro-α,α,α-TFT (CTT)
Molecular Formula C₇H₅F₃ C₇H₅F₃ C₇H₄ClF₃
Substitution Pattern 2,3,6-F on ring CF₃ on methyl CF₃ + 4-Cl on ring
Boiling Point (°C) ~150–160 (est.) 102–104 180–185 (est.)
Solubility Moderate in polar solvents High in organic solvents Low in water
Environmental Persistence High (fluorine stability) High Extreme (>100 µg/L in groundwater)

Notes:

  • Boiling points for 2,3,6-Trifluorotoluene are estimated based on its higher molecular symmetry compared to TFT.
  • CTT and nitro-derivatives exhibit extreme persistence in groundwater due to combined halogen and nitro group effects .

Environmental and Health Implications

  • Persistence :
    • Fluorinated toluenes like TFT and its derivatives (CTT, NCTT) are highly persistent in groundwater, with CTT detected at >100 µg/L in contaminated sites . Methyl D3’s ring fluorination may further reduce biodegradability.
  • Toxicity :
    • Chlorinated derivatives (e.g., CTT) pose significant risks due to bioaccumulation, whereas fluorinated compounds like Methyl D3 may have lower acute toxicity but long-term ecological impacts .

Biological Activity

2,3,6-Trifluorotoluene, also known as Methyl D3, is a fluorinated aromatic compound with significant implications in various biological contexts. This article reviews its biological activity, focusing on mutagenicity, cytotoxicity, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C7H5F3
  • Molecular Weight : 162.11 g/mol
  • CAS Number : 50998-43-0

Mutagenicity Studies

Research on the mutagenic potential of 2,3,6-Trifluorotoluene has been limited but informative. A study assessing similar compounds indicated that p-chloro-α,α,α-trifluorotoluene was not mutagenic in several bacterial strains including S. typhimurium and E. coli, both with and without metabolic activation . While direct studies on Methyl D3 are scarce, the structural similarities suggest a potentially low mutagenic risk.

Cytotoxicity and Anticancer Activity

Recent investigations into related trifluoromethyl compounds have demonstrated notable anticancer activities. For instance, derivatives incorporating trifluoromethyl groups have shown enhanced biological activity against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound 7PACA244.4
Compound 8PACA222.4
Compound 9HCT11617.8

These findings suggest that the trifluoromethyl group may enhance the efficacy of anticancer agents through increased lipophilicity and interaction with target proteins.

Toxicological Studies

Toxicological assessments have highlighted the potential adverse effects of related fluorinated compounds. For example:

  • Inhalation studies on p-chloro-α,α,α-trifluorotoluene in rats indicated dose-dependent increases in liver tumors and other neoplastic changes .
  • Significant findings included hepatocellular adenomas and carcinomas at exposure levels as low as 100 ppm .

Although specific data on Methyl D3 remains limited, these results raise concerns regarding the long-term exposure effects of fluorinated toluenes.

Case Studies and Applications

  • Antimicrobial Activity :
    • A study investigating urea derivatives with trifluoromethyl groups found promising antibacterial properties against E. coli and C. albicans, with MIC values indicating strong antibacterial activity .
  • Drug Development :
    • The incorporation of trifluoromethyl groups into drug candidates has been shown to improve binding affinity to target proteins due to enhanced electronic properties . This characteristic is observed in well-known drugs such as fluoxetine and celecoxib.

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